4,5-Dichlorophthalamide
Overview
Description
4,5-Dichlorophthalamide, also known as 4,5-dichloro-1,2-benzenedicarboxamide, is an organic compound with the molecular formula C8H6Cl2N2O2. It is a derivative of phthalamide and appears as a white crystalline solid. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalamide can be synthesized through the chlorination of phthalamide. The process involves the reaction of phthalamide with thionyl chloride or phosphorus pentachloride, resulting in the formation of this compound . The reaction conditions typically include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the chlorination process.
Solvent: An appropriate solvent, such as dichloromethane, is used to dissolve the reactants and maintain a homogeneous reaction mixture.
Catalyst: A catalyst may be employed to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted phthalamides with different functional groups.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4,5-Dichlorophthalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichlorophthalamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,5-Dichlorophthalimide: A closely related compound with similar chemical properties and applications.
3,6-Dichlorophthalic Anhydride: Another chlorinated derivative of phthalic anhydride with distinct reactivity.
Tetrachlorophthalic Anhydride: A more heavily chlorinated compound with different industrial uses.
Uniqueness of 4,5-Dichlorophthalamide: this compound is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms in the 4 and 5 positions of the phthalamide ring imparts distinct chemical properties, making it suitable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4,5-dichlorobenzene-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIXKEAUEDTQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350845 | |
Record name | 4,5-Dichlorophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147699-62-5 | |
Record name | 4,5-Dichlorophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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